Bohenin - 77145-68-7

Bohenin

Catalog Number: EVT-3163201
CAS Number: 77145-68-7
Molecular Formula: C65H124O6
Molecular Weight: 1001.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,3-Didocosanoyl-2-oleoyl glycerol is a triacylglycerol that contains docosanoic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. It has been found in cocoa butter and, when used as a seed material in dark chocolate, it increases the solidification rate and prevents fat bloom formation.

Synthesis Analysis

Bohenin is synthesized through a process called esterification, where sucrose reacts with coconut fatty acids. The synthesis typically involves the following steps:

  1. Preparation of Reactants: Sucrose and coconut fatty acids are prepared in specific molar ratios to achieve optimal results.
  2. Catalysis: A catalyst, often an acid catalyst such as sulfuric acid, is added to facilitate the reaction.
  3. Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions, usually at temperatures ranging from 150°C to 200°C, to ensure complete conversion of reactants to products.
  4. Separation and Purification: After the reaction, the mixture undergoes separation processes to isolate Bohenin from unreacted materials and by-products. This may involve techniques such as distillation or crystallization.

The reaction kinetics can be influenced by factors such as temperature, concentration of reactants, and the presence of catalysts, which are crucial for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of Bohenin can be described as a complex mixture of sucrose esters with varying degrees of substitution by fatty acids. The general formula can be represented as:

C12H22O11+nCnH2n+1COOHC12H22O11CnH2n+1COOC_{12}H_{22}O_{11}+nC_{n}H_{2n+1}COOH\rightarrow C_{12}H_{22}O_{11}C_{n}H_{2n+1}COO

Where nn represents the number of carbon atoms in the fatty acid chain. The structure consists of a sucrose backbone with ester linkages formed between hydroxyl groups of sucrose and carboxylic groups of fatty acids.

The presence of multiple fatty acid chains allows for variability in physical properties such as melting point and solubility, which can be tailored for specific applications in food products .

Chemical Reactions Analysis

Bohenin participates in various chemical reactions typical of esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, Bohenin can undergo hydrolysis to regenerate sucrose and fatty acids.
  2. Transesterification: It can react with other alcohols or fatty acids under specific conditions to form new esters, which may be useful in modifying its properties for different applications.
  3. Oxidation: Bohenin may be susceptible to oxidation under certain conditions, leading to the formation of free fatty acids and other degradation products.

These reactions are significant in determining the stability and shelf-life of products containing Bohenin .

Mechanism of Action

The mechanism of action for Bohenin primarily relates to its role as a fat replacer in food formulations. When incorporated into food products:

Research indicates that Bohenin's ability to form stable emulsions is due to its amphiphilic nature, which facilitates interactions between hydrophilic and hydrophobic components in food systems .

Physical and Chemical Properties Analysis

Bohenin exhibits several important physical and chemical properties:

  • Appearance: Typically a white or off-white solid at room temperature.
  • Melting Point: Varies depending on the degree of esterification but generally falls within 30°C to 50°C.
  • Solubility: Soluble in organic solvents but has limited solubility in water due to its ester nature.
  • Caloric Content: Lower than traditional fats, making it suitable for low-calorie food formulations.

These properties make Bohenin versatile for use in various food products while maintaining desirable sensory attributes .

Applications

Bohenin finds applications across several domains:

  • Food Industry: Used as a fat replacer in low-calorie snacks, baked goods, dairy products, and sauces.
  • Cosmetics: Employed in formulations requiring emollient properties without greasiness.
  • Pharmaceuticals: Investigated for potential use in drug delivery systems due to its biocompatibility.

Research continues into expanding its applications further into health foods and functional ingredients that cater to dietary restrictions .

Properties

CAS Number

77145-68-7

Product Name

Bohenin

IUPAC Name

[3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate

Molecular Formula

C65H124O6

Molecular Weight

1001.7 g/mol

InChI

InChI=1S/C65H124O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-39-42-45-48-51-54-57-63(66)69-60-62(71-65(68)59-56-53-50-47-44-41-36-27-24-21-18-15-12-9-6-3)61-70-64(67)58-55-52-49-46-43-40-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h27,36,62H,4-26,28-35,37-61H2,1-3H3/b36-27-

InChI Key

PTKKMDRSYOCXLG-RLANJUCJSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

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